molecular formula C5H8F3N B12992608 3,4,4-Trifluoropiperidine

3,4,4-Trifluoropiperidine

Cat. No.: B12992608
M. Wt: 139.12 g/mol
InChI Key: GDZUZMSGANWHFA-UHFFFAOYSA-N
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Description

3,4,4-Trifluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The molecule features a piperidine ring with three fluorine atoms substituted at positions 3 and 4 (with one fluorine at position 3 and two at position 4). Fluorination at these positions likely enhances lipophilicity, metabolic stability, and electronic properties compared to non-fluorinated piperidines, making it relevant in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trifluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different fluorinated amines.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

Anticancer Agents

Recent studies have highlighted the potential of 3,4,4-trifluoropiperidine derivatives in cancer therapy. For instance, one study demonstrated that compounds derived from this piperidine structure exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin. This enhanced activity is attributed to the compound's ability to adopt three-dimensional structures that improve interaction with protein binding sites, a concept known as the "escape from flatland" approach .

Neurological Disorders

This compound has also been investigated for its role in treating neurological conditions. Compounds featuring this moiety have shown promise as dual antagonists for histamine H3 receptors and sigma-1 receptors. The affinity of these compounds at these receptors is critical for their pharmacological effects, including antiallodynic and antihyperalgesic activities . These properties make them potential candidates for managing pain associated with chemotherapy and other neuropathic conditions.

Synthesis and Structural Modifications

The synthesis of this compound derivatives typically involves strategic modifications to enhance pharmacological profiles. Various synthetic pathways have been explored to incorporate trifluoromethyl groups into piperidine rings, which can significantly alter their biological activity and selectivity toward specific receptors .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their efficacy. SAR studies have indicated that modifications to the piperidine core can lead to variations in receptor affinity and biological activity. For example, altering substituents on the piperidine ring has been shown to influence the selectivity for sigma-1 versus histamine H3 receptors .

Case Study 1: Anticancer Activity

A recent study evaluated a series of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis more effectively than existing treatments .

Case Study 2: Pain Management

In another study focusing on pain relief mechanisms, a compound based on this compound was compared with established pain medications like pregabalin. The results demonstrated comparable efficacy in reducing pain responses in animal models, suggesting its potential as a novel analgesic agent .

Mechanism of Action

The mechanism of action of 3,4,4-Trifluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following piperidine derivatives share structural or functional similarities with 3,4,4-Trifluoropiperidine, differing primarily in substituent groups and their positions:

4-(4-(Trifluoromethyl)benzyl)piperidine

  • Structure : A piperidine ring substituted with a benzyl group bearing a para-trifluoromethyl group.
  • Molecular Formula : C₁₃H₁₆F₃N .
  • CAS No.: 192990-03-6.
  • Purity : 95% .

4-(4-Trifluoromethoxy-phenyl)-piperidine

  • Structure : Piperidine substituted with a para-trifluoromethoxyphenyl group.
  • Molecular Formula: C₁₂H₁₄F₃NO .
  • CAS No.: 180160-91-2.
  • Applications : Highlighted for pharmaceutical development, particularly in drug candidates requiring improved metabolic stability due to the trifluoromethoxy group’s resistance to oxidative degradation .

3-(3-Chloro-4-fluorophenoxy)piperidine

  • Structure: Piperidine with a phenoxy group substituted at position 3, featuring chloro and fluoro substituents.
  • Molecular Formula: C₁₁H₁₂ClFNO .
  • CAS No.: 946759-15-5.

Trihexyphenidyl Hydrochloride

  • Structure: A piperidine derivative with a phenyl-3-piperidinopropan-1-one backbone.
  • CAS No.: 52-49-3.
  • Use : Clinically employed as an anticholinergic agent .
  • Impurity Profile : Includes 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride (CAS 886-06-6), emphasizing the importance of substituent positioning on biological activity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula CAS No. Key Substituents Applications/Significance
This compound* C₅H₈F₃N Not Provided 3-F, 4,4-F₂ Inferred: Drug intermediate
4-(4-(Trifluoromethyl)benzyl)piperidine C₁₃H₁₆F₃N 192990-03-7 4-(Trifluoromethyl)benzyl Research chemical
4-(4-Trifluoromethoxy-phenyl)-piperidine C₁₂H₁₄F₃NO 180160-91-2 4-Trifluoromethoxyphenyl Pharmaceutical development
3-(3-Chloro-4-fluorophenoxy)piperidine C₁₁H₁₂ClFNO 946759-15-5 3-Chloro-4-fluorophenoxy Toxicology studies
Trihexyphenidyl Hydrochloride C₂₀H₃₁NO·HCl 52-49-3 Phenyl-propanone-piperidine Anticholinergic drug

Research Findings and Implications

  • Substituent Effects: Fluorine vs. Chlorine/Phenoxy Groups: Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier groups like trifluoromethoxy or chlorophenoxy . Positioning: Fluorination at positions 3 and 4 (as in this compound) may reduce ring basicity compared to N-substituted derivatives like Trihexyphenidyl, influencing receptor interactions .
  • Safety Considerations :

    • Fluorinated piperidines may pose specific hazards (e.g., neurotoxicity), necessitating rigorous SDS protocols during handling .

Biological Activity

3,4,4-Trifluoropiperidine is a fluorinated piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes existing research findings on the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms at the 3 and 4 positions of the piperidine ring. This unique substitution pattern significantly influences its chemical reactivity and biological interactions. The fluorine atoms can enhance lipophilicity and alter the compound's interaction with various biological targets.

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter receptors and other molecular targets. Fluorinated compounds often mimic or inhibit the action of naturally occurring molecules due to their structural similarities. For instance, studies have shown that derivatives with similar piperidine structures can act as selective antagonists for dopamine receptors, particularly dopamine receptor subtype D4 (D4R) .

Structure-Activity Relationships (SAR)

Research on related compounds has provided insights into how modifications affect biological activity:

  • Fluorine Substitution : The introduction of fluorine atoms has been associated with increased potency in receptor binding assays. For example, compounds with additional fluorine substitutions often exhibit enhanced selectivity and binding affinity compared to their non-fluorinated counterparts .
  • Dopamine Receptor Antagonism : Studies have shown that certain trifluorinated piperidine derivatives exhibit significant antagonistic activity against D4R, with Ki values indicating strong binding affinity .

Biological Activity Data Table

CompoundTarget ReceptorKi (nM)Notes
This compoundD4RTBDAntagonist potential; further studies needed
4,4-DifluoropiperidineD4R375Potent antagonist; serves as a comparator
3-Fluorobenzyl derivativeD4R167Improved activity with fluorination

Case Studies

  • Dopamine Receptor Studies : A series of experiments evaluated the binding affinities of various piperidine derivatives to D4R. The introduction of trifluoromethyl groups significantly enhanced receptor affinity compared to non-fluorinated analogs. This suggests that this compound could serve as a lead compound for developing new D4R antagonists .
  • In Vivo Studies : Preliminary in vivo studies indicate that compounds based on the piperidine scaffold exhibit favorable pharmacokinetic properties, such as brain penetration and metabolic stability. These attributes are crucial for developing therapeutics targeting central nervous system disorders .

Properties

IUPAC Name

3,4,4-trifluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-4-3-9-2-1-5(4,7)8/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZUZMSGANWHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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